Lenalidomide-CO-PEG2-OH
Beschreibung
Lenalidomide-CO-PEG2-OH is a degradant building block designed for targeted protein degradation, particularly in the context of PROTACs (Proteolysis-Targeting Chimeras). It consists of three critical components:
- E3 ligase ligand: Lenalidomide, a derivative of thalidomide, binds cereblon (CRBN), an E3 ubiquitin ligase.
- Linker: A polyethylene glycol (PEG) chain with two ethylene glycol units (PEG2), enhancing solubility and spatial flexibility.
- Functional group: A terminal hydroxyl (-OH) group for conjugation with target protein ligands.
- Molecular formula: C₁₈H₂₁N₃O₆
- Molecular weight: 375.381 g/mol
- Purity: ≥95% (HPLC)
- Storage: Stable at 2–8°C for 12 months.
This compound enables the recruitment of CRBN to ubiquitinate disease-causing proteins, facilitating their proteasomal degradation. Its design balances stability, solubility, and ease of conjugation, making it a versatile tool in drug discovery.
Eigenschaften
Molekularformel |
C18H21N3O6 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-hydroxyethoxy)propanamide |
InChI |
InChI=1S/C18H21N3O6/c22-7-9-27-8-6-16(24)19-13-3-1-2-11-12(13)10-21(18(11)26)14-4-5-15(23)20-17(14)25/h1-3,14,22H,4-10H2,(H,19,24)(H,20,23,25) |
InChI-Schlüssel |
VHWKMVMITLIMHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-CO-PEG2-OH typically involves the following steps:
Preparation of Lenalidomide Intermediate: The intermediate is synthesized by cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride.
PEGylation: The intermediate is then reacted with a PEG derivative under specific conditions to attach the PEG chain.
Industrial Production Methods
Industrial production of lenalidomide-CO-PEG2-OH involves optimizing the reaction conditions to achieve high yield and purity. The process includes:
Reduction of Lenalidomide Intermediate: Using metals such as zinc, iron, aluminum, or manganese in the presence of an organic acid.
Purification: The product is purified to meet pharmaceutical standards, ensuring a purity of more than 99.90% and minimal heavy metal residues.
Analyse Chemischer Reaktionen
Types of Reactions
Lenalidomide-CO-PEG2-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the PEG chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidized Derivatives: Formed from oxidation reactions.
Reduced Derivatives: Formed from reduction reactions.
Substituted Products: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Lenalidomide-CO-PEG2-OH has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying PEGylation effects.
Biology: Employed in cell culture studies to investigate its immunomodulatory effects.
Wirkmechanismus
Lenalidomide-CO-PEG2-OH exerts its effects through multiple mechanisms:
Immunomodulation: Alters cytokine production, regulates T cell co-stimulation, and enhances NK cell-mediated cytotoxicity.
Protein Degradation: Binds to cereblon, a substrate adaptor of the cullin ring E3 ubiquitin ligase complex, leading to the degradation of specific proteins.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Vergleich Mit ähnlichen Verbindungen
Key Structural Differences
Insights :
- Linker Chemistry : PEG-based linkers (e.g., PEG2) improve solubility compared to alkyl chains (e.g., Lenalidomide-C5-NH₂ HCl).
- Functional Groups : Terminal -OH (Lenalidomide-CO-PEG2-OH) vs. -COOH (Thalidomide-NH-PEG2-COOH) affects conjugation efficiency. -COOH facilitates covalent bonding with amines, while -OH requires activation for coupling.
- E3 Ligase Specificity : Lenalidomide derivatives target CRBN, whereas thalidomide-based compounds may exhibit broader off-target effects due to historical toxicity concerns.
Pharmacokinetic and Stability Considerations
Efficacy in PROTAC Development
Clinical Relevance
- While Lenalidomide (Revlimid®) is FDA-approved for hematologic malignancies (), its PEG2-OH derivative remains investigational. Phase 2 trials of similar compounds highlight dose-dependent efficacy and manageable toxicity (e.g., neutropenia).
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
